molecular formula C24H26Cl2FN5O B14801953 5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

Cat. No.: B14801953
M. Wt: 490.4 g/mol
InChI Key: MXQDRRGPOHEUMT-UHFFFAOYSA-N
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Description

The compound 5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine is a structurally complex small molecule featuring:

  • A pyridine core substituted at the 3-position with a 1-(2,6-dichloro-3-fluorophenyl)ethoxy group.
  • A pyrazole ring at the 5-position linked to a 7-azaspiro[3.5]nonane moiety.

The azaspiro group may enhance metabolic stability and selectivity compared to simpler amines, while the 2,6-dichloro-3-fluorophenyl substitution is critical for target binding .

Properties

Molecular Formula

C24H26Cl2FN5O

Molecular Weight

490.4 g/mol

IUPAC Name

5-[1-(7-azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

InChI

InChI=1S/C24H26Cl2FN5O/c1-14(21-18(25)2-3-19(27)22(21)26)33-20-8-15(11-30-23(20)28)16-12-31-32(13-16)17-9-24(10-17)4-6-29-7-5-24/h2-3,8,11-14,17,29H,4-7,9-10H2,1H3,(H2,28,30)

InChI Key

MXQDRRGPOHEUMT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC5(C4)CCNCC5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves multi-step organic synthesis. The process may include:

    Formation of the spiro moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the pyrazole ring: This step often involves the condensation of hydrazines with 1,3-diketones or similar compounds.

    Attachment of the pyridine ring: This can be done through cross-coupling reactions such as Suzuki or Heck reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification steps: Including crystallization, chromatography, and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as cancer or neurological disorders.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Likely Target Kinase Notable Features
5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine Pyridine-pyrazole 7-Azaspiro[3.5]nonane, 2,6-dichloro-3-fluorophenyl ethoxy Undisclosed Enhanced rigidity from spirocycle; potential for improved metabolic stability
Crizotinib ((R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine) Pyridine-pyrazole Piperidin-4-yl, 2,6-dichloro-3-fluorophenyl ethoxy (R-configuration) ALK, ROS1 FDA-approved; IC50 ~20–60 nM for ALK; moderate selectivity
Example 3 Compound () Benzoimidazole-pyridine Pyridin-4-yl, 2-fluoro-5-trifluoromethylphenyl Undisclosed Fluorinated aryl group may improve lipophilicity and membrane permeability
Key Observations:

Core Scaffold: The target compound and Crizotinib share a pyridine-pyrazole core, but the former replaces Crizotinib’s piperidine with a 7-azaspiro[3.5]nonane.

Substituent Effects :

  • The 2,6-dichloro-3-fluorophenyl ethoxy group is conserved in both the target compound and Crizotinib, suggesting its critical role in binding kinase domains.
  • The azaspiro group in the target compound may enhance solubility and metabolic stability compared to Crizotinib’s piperidine, which is prone to oxidative metabolism .

Stereochemistry : Crizotinib’s R-configuration at the ethoxy linker is essential for activity; the target compound’s stereochemical profile remains unconfirmed but could influence potency.

Research Findings and Hypotheses

Kinase Selectivity :

  • Crizotinib’s piperidine group contributes to ALK/ROS1 inhibition but shows off-target effects. The target compound’s azaspiro group may restrict conformational flexibility, improving selectivity.
  • Fluorophenyl substitutions (common in kinase inhibitors) enhance hydrophobic interactions with kinase pockets .

Bioactivity: No direct bioactivity data for the target compound is available in the provided evidence. However, structural analogs like Crizotinib exhibit IC50 values in the nanomolar range, suggesting the target compound may require similar optimization .

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